molecular formula C22H20N4O5 B2423332 1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034283-48-0

1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Cat. No.: B2423332
CAS No.: 2034283-48-0
M. Wt: 420.425
InChI Key: WLEYSTALGSHKPI-UHFFFAOYSA-N
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Description

1-(1-(5-(Furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H20N4O5 and its molecular weight is 420.425. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis

The chemical structure of interest is associated with the synthesis of azole derivatives, including triazole and oxadiazole compounds, starting from furan-2-carbohydrazide. These derivatives involve the incorporation of piperidine, piperazine, morpholine, or thiomorpholine moieties through Mannich base formation. The synthesized compounds are well-characterized using elemental analyses, IR, ^1H NMR, ^13C NMR, and mass spectral studies, demonstrating the diverse synthetic routes and structural versatility of these compounds (Başoğlu et al., 2013).

Antimicrobial Activities

Some of the synthesized azole derivatives exhibit antimicrobial activities against tested microorganisms, highlighting their potential as antimicrobial agents. The specific activities against various pathogens underscore the importance of structural modifications in enhancing biological activities (Başoğlu et al., 2013).

Synthesis and Pharmacological Evaluation

Novel Derivatives Synthesis

A novel series of compounds featuring the furan-2-yl and phenyl groups in a dihydro-1,2-oxazol-4-ylmethyl-4-methyl piperazine scaffold have been synthesized. This synthesis involves Claisen Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich’s reaction with N-methyl piperazine, leading to the desired products. The structures of these compounds are confirmed through various spectroscopic methods, including IR, ^1H NMR, ^13C-NMR, and mass spectrometry (Kumar et al., 2017).

Pharmacological Evaluation

The synthesized compounds have been evaluated for their antidepressant and antianxiety activities using Porsolt’s behavioral despair (forced swimming) test and the plus maze method on albino mice. Certain compounds significantly reduced immobility times and displayed notable antianxiety activity, indicating their potential therapeutic applications in treating depression and anxiety disorders (Kumar et al., 2017).

Properties

IUPAC Name

1-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c27-20-14-25(22(29)26(20)16-5-2-1-3-6-16)15-8-10-24(11-9-15)21(28)17-13-19(31-23-17)18-7-4-12-30-18/h1-7,12-13,15H,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEYSTALGSHKPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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